molecular formula C43H79NO2 B607144 DLin-KC2-DMA

DLin-KC2-DMA

Cat. No.: B607144
M. Wt: 642.1 g/mol
InChI Key: LRFJOIPOPUJUMI-KWXKLSQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DLin-KC2-DMA, also known as N,N-dimethyl-2,2-di-(9Z,12Z)-9,12-octadecadien-1-yl-1,3-dioxolane-4-ethanamine, is an ionizable cationic lipid. It is widely used in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids such as small interfering RNA (siRNA) and messenger RNA (mRNA). This compound has gained significant attention due to its ability to facilitate efficient intracellular delivery of therapeutic nucleic acids, making it a crucial component in gene therapy and vaccine development .

Preparation Methods

Synthetic Routes and Reaction Conditions

DLin-KC2-DMA is synthesized through a multi-step process that involves the formation of key intermediates followed by their subsequent coupling. The synthesis typically starts with the preparation of 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DLinDMA), which is then modified to introduce the ionizable head group. The final product, this compound, is obtained by reacting DLinDMA with N,N-dimethyl-1,3-dioxolane-4-ethanamine under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as column chromatography and recrystallization to isolate the final product. Quality control measures are implemented to ensure the consistency and safety of the compound for use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

DLin-KC2-DMA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the lipid, and substituted analogs with modified head groups. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Scientific Research Applications

siRNA Delivery

DLin-KC2-DMA is primarily recognized for its role in siRNA delivery. It forms part of LNPs that can effectively deliver siRNA to target cells, resulting in significant gene silencing.

Case Study: GAPDH Gene Silencing

  • Objective : Evaluate the efficacy of this compound in mediating siRNA delivery.
  • Method : Macrophages and dendritic cells were treated with LNPs containing this compound and siRNA targeting GAPDH.
  • Results :
    • At a concentration of 5 μg/mL, this compound achieved over 80% silencing of GAPDH protein levels after 72 hours .
    • The lipid exhibited minimal toxicity towards antigen-presenting cells, making it suitable for therapeutic applications .

Plasmid DNA Delivery

Recent studies have demonstrated that this compound also facilitates the delivery of plasmid DNA, showing improved transfection efficiency compared to other cationic lipids.

Case Study: In Vivo pDNA Transfection

  • Objective : Assess the efficiency of this compound in delivering plasmid DNA via LNPs.
  • Method : C57BL/6 mice were administered LNPs containing either this compound or other cationic lipids.
  • Results :
    • LNPs formulated with this compound exhibited significantly higher transfection rates in the spleen compared to those with DLin-MC3-DMA and DODAP .
    • This study highlighted the importance of lipid selection for organ-specific gene expression, suggesting that this compound could be advantageous for developing targeted gene therapies .

Cancer Therapeutics

This compound has been employed in cancer research, particularly in silencing oncogenes to inhibit tumor growth.

Case Study: Androgen Receptor Silencing

  • Objective : Investigate the potential of this compound LNPs to silence androgen receptor (AR) expression in prostate cancer models.
  • Method : LNPs containing siRNA targeting AR were injected intravenously into LAPC-4 and LNCaP xenograft models.
  • Results :
    • Significant reduction in AR expression was observed, correlating with decreased serum prostate-specific antigen (PSA) levels .
    • The study demonstrated the feasibility of using this compound for systemic delivery of siRNA to target cancer-related genes effectively .

Comparative Efficacy of Lipid Nanoparticles

The following table summarizes the comparative efficacy of different lipid nanoparticles incorporating various cationic lipids, including this compound:

Lipid ComponentpKaTransfection Efficiency (Fold Increase)Cell Type
This compound6.75x (vs. DLin-MC3-DMA)Macrophages
DLin-MC3-DMA6.4BaselineMacrophages
DODAPN/ALower than this compoundMacrophages

Mechanism of Action

DLin-KC2-DMA exerts its effects by forming LNPs that encapsulate nucleic acids. These LNPs facilitate the delivery of nucleic acids into target cells through endocytosis. Once inside the cell, the ionizable lipid undergoes protonation in the acidic environment of the endosome, leading to the release of the nucleic acid payload into the cytoplasm. This process is crucial for the effective silencing of target genes or the expression of therapeutic proteins .

Comparison with Similar Compounds

Biological Activity

DLin-KC2-DMA, a cationic lipid with a pKa of approximately 6.7, has garnered attention for its role in the delivery of small interfering RNA (siRNA) and plasmid DNA (pDNA) through lipid nanoparticles (LNPs). This detailed exploration encompasses its biological activity, mechanisms of action, and comparative efficacy in various studies.

Overview of this compound

This compound is recognized for its low toxicity to antigen-presenting cells (APCs) and its ability to facilitate significant gene silencing. The compound is primarily utilized in siRNA delivery systems, where it enhances the uptake and release of nucleic acids within target cells.

  • Uptake and Release :
    • This compound promotes high cellular uptake in macrophages and dendritic cells, leading to effective release of encapsulated siRNA into the cytosol through endocytosis .
    • Studies show that LNPs containing this compound can achieve over 60% silencing of GAPDH gene expression in vitro and around 80% at higher concentrations .
  • Transfection Efficiency :
    • In comparative studies, LNPs formulated with this compound exhibited a 5-fold to 12-fold increase in luciferase expression compared to those containing other lipids like DLin-MC3-DMA .
    • The lipid's structural properties contribute to its superior transfection potency, particularly at lower concentrations of pDNA .

In Vitro Studies

In vitro assessments highlight the effectiveness of this compound in delivering siRNA:

  • Cell Lines : Various mammalian cell lines including HeLa, HepG2, and MCF7 have been used to evaluate transfection capabilities.
  • Results : At concentrations as low as 0.75 μg/ml pDNA, LNPs containing this compound demonstrated significant enhancements in gene expression compared to traditional formulations .
Study Cell Line Concentration (μg/ml) Luciferase Expression Improvement
Kulkarni et al. (2017)HeLa3.05-fold
Kulkarni et al. (2017)HepG20.753-fold
Kulkarni et al. (2017)MCF70.754-fold

In Vivo Studies

In vivo experiments have further validated the efficacy of this compound:

  • Animal Models : Naive C57BL/6 mice were administered LNPs containing this compound via intravenous injection.
  • Dosage and Results : At doses of 5 mg/kg, significant reductions in GAPDH production were observed in both peritoneal cavity macrophages and splenic APCs .

Case Studies

  • Gene Silencing Efficacy :
    • A study demonstrated that LNPs with this compound achieved a median effective dose (ED50) for hepatic gene silencing significantly lower than previous generations of lipids, showcasing its enhanced potency .
  • Restoration of Dystrophin Expression :
    • In a model for Duchenne muscular dystrophy (DMD), LNPs containing this compound were used to deliver Cas9 mRNA and sgRNA targeting the DMD gene, resulting in a restoration of dystrophin expression in muscle fibers after multiple injections .

Comparative Analysis with Other Lipids

This compound has been compared with other cationic lipids such as DLin-MC3-DMA regarding their transfection efficiencies and biological activities:

  • Transfection Potency : this compound consistently outperformed others in various assays, indicating its potential as a leading candidate for RNA delivery systems.
  • Toxicity Profile : Its low toxicity profile makes it suitable for therapeutic applications where safety is paramount .

Properties

IUPAC Name

2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-43(45-41-42(46-43)37-40-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFJOIPOPUJUMI-KWXKLSQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCN(C)C)CCCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H79NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.